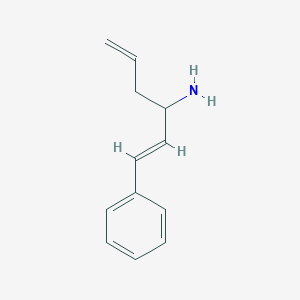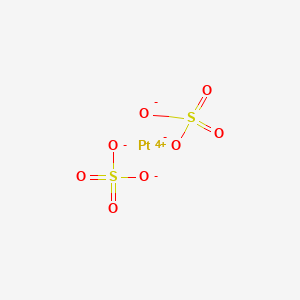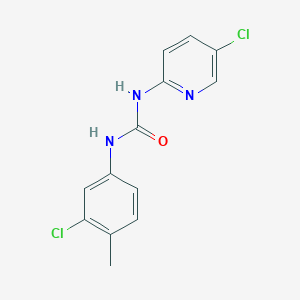
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is an organic compound that belongs to the class of esters It is a derivative of glycine, where the amino group is substituted with a phenyl group, and the carboxyl group is esterified with a pentyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- can be achieved through several methods. One common approach involves the esterification of 2-phenylglycine with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of glycine methyl ester hydrochloride as a starting material. This compound can be reacted with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Phenylglycine and pentanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Reduction: Phenylglycinol and pentanol.
Aplicaciones Científicas De Investigación
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active phenylglycine, which can then participate in various biochemical reactions. The phenyl group may also interact with aromatic binding sites on proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Phenylglycine: An amino acid derivative with a phenyl group attached to the alpha carbon.
Glycine methyl ester hydrochloride: An ester of glycine with a methyl group and hydrochloride salt.
Phenylalanine: An essential amino acid with a phenyl group attached to the alpha carbon.
Uniqueness
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical properties and reactivity. The pentyl ester group provides increased hydrophobicity compared to shorter alkyl esters, potentially affecting its solubility and interaction with biological membranes. The presence of both D and L enantiomers also adds to its complexity and potential for stereospecific interactions .
Propiedades
Número CAS |
69357-10-4 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
(2-oxo-2-pentoxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,14H2,1H3;1H |
Clave InChI |
OVWDPYKNWWDVMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
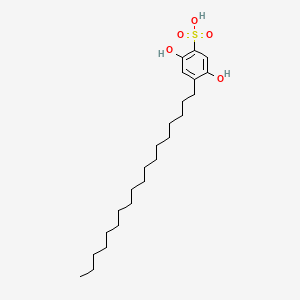
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
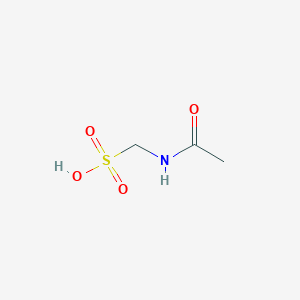
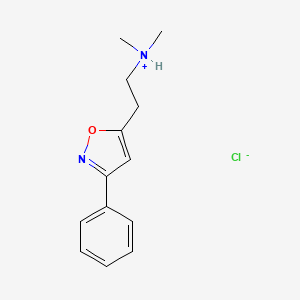

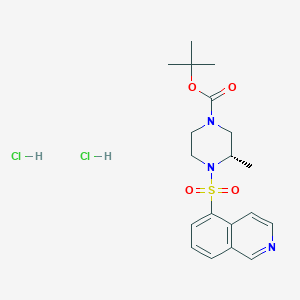
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
